

Sotagliflozin pharmacokinetics metabolism

UGT1A9 CYP3A4

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Compound Focus: Sotagliflozin

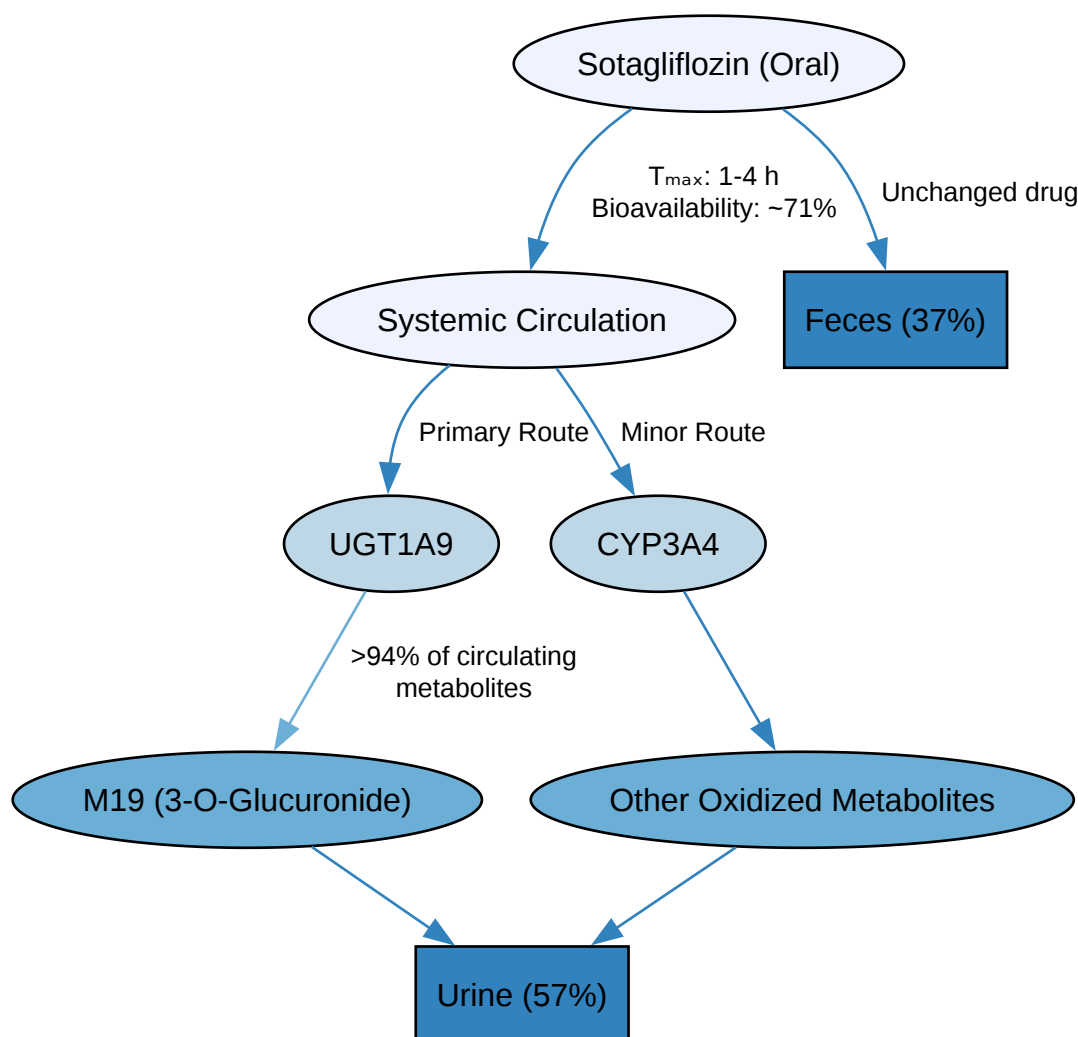
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Metabolic Pathways and Pharmacokinetics

The following diagram illustrates the primary metabolic pathways and elimination routes of **sotagliflozin**.



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Sotagliflozin is rapidly absorbed after oral administration, reaching peak plasma concentrations (T_{max}) between 1.25 and 4 hours [1] [2]. Its oral bioavailability is estimated at 71% [1].

Key Metabolic Pathways

- **Primary Metabolism:** **Sotagliflozin** is predominantly metabolized by **UGT1A9** to form its major, inactive 3-O-glucuronide metabolite (M19) [1] [3] [4]. This metabolite accounts for over 94% of the circulating drug-related material in plasma [1] [4].
- **Minor Metabolism:** A smaller fraction of **sotagliflozin** undergoes oxidation via the **CYP3A4** enzyme [1] [3] [5].
- **Metabolite Activity:** The primary M19 metabolite is considered effectively inactive, demonstrating >275-fold less activity at SGLT1 and SGLT2 compared to the parent drug [1].

Elimination

Sotagliflozin is primarily eliminated renally, with 57% of an administered dose recovered in urine and 37% in feces [1]. The mean terminal half-life of **sotagliflozin** ranges from 21 to 35 hours, which supports once-daily dosing [1] [2].

Summary of Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for **sotagliflozin** and its major metabolite from a Phase I study in healthy subjects [2].

Parameter	Sotagliflozin (200 mg)	Sotagliflozin (400 mg)	Metabolite LX4211-GLU (M19) (200 mg)	Metabolite LX4211-GLU (M19) (400 mg)
C _{max} (ng/mL)	568.0	1140.0	1970.0	3920.0
AUC _{tau} (ng·h/mL)	6050.0	12100.0	24600.0	49200.0
T _{max} (h)	1.0	1.0	2.0	2.0
t _{1/2} (h)	21 - 35	21 - 35	19 - 26	19 - 26
Accumulation Ratio (R _{ac})	1.57 (C _{max}) / 1.84 (AUC)	1.57 (C _{max}) / 1.84 (AUC)	Similar to parent	Similar to parent

Note: The study demonstrated that **sotagliflozin** exhibits dose-proportional systemic exposure and a moderate degree of accumulation upon multiple dosing [2]. The metabolite LX4211-GLU (M19) showed similar pharmacokinetic features [2].

Experimental Protocols for Key Assays

For researchers seeking to investigate **sotagliflozin**'s metabolism, the following methodologies from clinical studies can serve as a reference.

In Vitro Metabolism and Transporter Studies

While specific in vitro experimental details are not fully elaborated in the search results, the following key findings are reported and can guide assay design:

- **Metabolite Identification:** The major metabolite (M19) was identified as a 3-O-glucuronide conjugate using radiolabeled **sotagliflozin**, with metabolite profiles analyzed in plasma and excreta [1].
- **Enzyme Phenotyping:** The specific enzymes involved were identified using in vitro systems. **Sotagliflozin** is a substrate of **UGT1A9**, and to a lesser extent, **UGT1A1**, **UGT2B7**, and **CYP3A4** [1] [4].
- **Transporter Interaction:** In vitro studies show **sotagliflozin** is a substrate of **OAT3**, **OATP1B1**, and **OATP1B3** transporters, but does not inhibit OAT1 or OCT2 at clinical concentrations [3]. It has also shown an inhibitory effect on **P-glycoprotein (P-gp)** and **BCRP** [3].

In Vivo Clinical Pharmacokinetic Study

A referenced Phase I study used this protocol [2]:

- **Design:** A randomized, double-blind, placebo-controlled, ascending multiple-dose study.
- **Population:** Healthy Chinese subjects.
- **Dosing:** 200 mg or 400 mg of **sotagliflozin** or placebo once daily for 8 consecutive days, administered before the first meal.
- **PK Sampling:** Blood samples collected pre-dose and multiple time points post-dose on Day 1 and Day 8.
- **Analysis:** PK parameters (C_{max} , AUC_{tau} , T_{max} , $t_{1/2}$) were determined using non-compartmental analysis for both **sotagliflozin** and its M19 metabolite.

Clinical Implications for Drug Development

Understanding **sotagliflozin**'s metabolic profile is crucial for anticipating drug-drug interactions (DDIs) and making clinical decisions.

- **Potential Drug-Drug Interactions (DDIs):**

- **Enzyme Inducers:** Coadministration with strong inducers of **UGT1A9** (e.g., **rifampin**) may decrease **sotagliflozin** exposure, potentially reducing its efficacy [6] [3] [7]. Consider monitoring clinical status.
 - **Narrow Therapeutic Index Drugs:** **Sotagliflozin** increases the exposure of **digoxin** (a P-gp substrate) and may decrease serum **lithium** concentrations. Monitoring of drug levels is recommended [6] [3] [7].
 - **Hypoglycemic Agents:** **Sotagliflozin** may increase the risk of hypoglycemia when used with **insulin** or **insulin secretagogues** (e.g., sulfonylureas). A lower dose of the concomitant agent may be required [6] [3].
- **Special Populations:**
 - **Hepatic Impairment:** No dosage adjustment is needed for mild hepatic impairment (Child-Pugh A). Use is not recommended in patients with moderate to severe hepatic impairment (Child-Pugh B or C) due to a lack of data [3] [7].
 - **Renal Impairment:** The safety profile across eGFR subgroups (down to 25 mL/min/1.73 m²) is consistent with the known safety profile, though there is an increase in volume-related adverse events (e.g., hypotension) in patients with eGFR <30 mL/min/1.73 m² [6] [7].

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